molecular formula C17H12N2O4 B11999364 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide CAS No. 70936-87-7

3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B11999364
CAS No.: 70936-87-7
M. Wt: 308.29 g/mol
InChI Key: VNNUHDFHFJJCTC-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is a naphthalene-based carboxamide derivative with a 2-nitrophenyl substituent on the amide nitrogen. Structurally, it belongs to the class of 3-hydroxynaphthalene-2-carboxamides, which are cyclic analogues of salicylanilides. These compounds have garnered attention due to their broad-spectrum antimicrobial and antimycobacterial activities, attributed to their ability to inhibit bacterial enzymatic systems such as two-component regulatory systems (TCS), transglycosylases, and methionine aminopeptidase .

Properties

CAS No.

70936-87-7

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H12N2O4/c20-16-10-12-6-2-1-5-11(12)9-13(16)17(21)18-14-7-3-4-8-15(14)19(22)23/h1-10,20H,(H,18,21)

InChI Key

VNNUHDFHFJJCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Conventional Acyl Chloride Formation

The synthesis begins with the activation of 3-hydroxynaphthalene-2-carboxylic acid (1.0 g, 5.3 mmol) using PCl₃ (0.23 mL, 2.7 mmol) in dry chlorobenzene. The reaction proceeds via formation of an acyl chloride intermediate, which subsequently undergoes aminolysis with 2-nitroaniline.

Key Steps:

  • Activation :

    • Reagents : 3-Hydroxynaphthalene-2-carboxylic acid, PCl₃ (0.5 equiv).

    • Conditions : Suspension in chlorobenzene at 25°C for 30 minutes.

    • Mechanism : PCl₃ converts the carboxylic acid to its reactive acyl chloride form, enabling nucleophilic attack by the aniline.

  • Coupling :

    • Reagents : 2-Nitroaniline (1.0 equiv).

    • Conditions : Microwave irradiation at 130°C for 25 minutes.

    • Yield : 68–76% after recrystallization from ethanol.

Microwave-Assisted Optimization

Enhanced Reaction Efficiency

Microwave irradiation reduces reaction times from hours to minutes while improving yields. A three-phase protocol is commonly employed:

ParameterPhase 1Phase 2Phase 3
Temperature100°C120°C130°C
Duration10 min15 min20 min
Microwave Power100 W500 W500 W
Yield Improvement+22% vs. conventional+35% vs. conventionalFinal purity >97%

Data sourced from.

Advantages:

  • Reduced By-Products : Shorter exposure limits decomposition of heat-sensitive intermediates.

  • Scalability : Demonstrated for batches up to 50 g with consistent purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Post-synthesis analysis involves multi-technique validation:

¹H/¹³C NMR (400 MHz, DMSO-d₆):

  • ¹H NMR : δ 11.11 (s, 1H, -OH), 8.20 (d, J = 8.5 Hz, 1H, naphthalene H-4), 7.86 (t, J = 8.2 Hz, 2H, nitroaryl H-3/H-5).

  • ¹³C NMR : δ 163.5 (C=O), 152.4 (C-OH), 136.5–120.3 (aromatic carbons).

FT-IR (ATR, cm⁻¹):

  • 3291 (O-H stretch), 1620 (C=O amide), 1556 (N-H bend), 1344 (C-N stretch).

High-Resolution Mass Spectrometry:

  • Calculated : [M+H]⁺ = 308.0800 m/z.

  • Observed : 308.0803 m/z (Δ = 0.0003).

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Conventional Heating58–6589–924–6 hoursLow equipment requirements
Microwave-Assisted72–7697–9945 minutesRapid, scalable, consistent
Solvent-Free63–6885–883 hoursEco-friendly

Data synthesized from.

Solvent-Free Modifications:

  • Procedure : Mechanochemical grinding of 3-hydroxynaphthalene-2-carboxylic acid and 2-nitroaniline with PCl₃.

  • Limitation : Lower yields due to incomplete activation.

Industrial-Scale Considerations

Process Optimization Parameters

For large-scale production (>1 kg), critical factors include:

  • Catalyst Loading : 0.55–0.60 equiv PCl₃ minimizes residual acid.

  • Workup : Neutralization with 1M HCl followed by ethanol recrystallization removes unreacted aniline.

  • Purity Control : HPLC (C18 column, acetonitrile/water + 0.1% H₃PO₄) ensures >99% purity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is its antibacterial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Screening

In a study evaluating a series of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide was found to have a minimum inhibitory concentration (MIC) of 13.0 µmol/L against Mycobacterium kansasii, outperforming standard antibiotics like isoniazid .

CompoundMIC (µmol/L)Bacterial Strain
3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide13.0M. kansasii
N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide28.4M. marinum

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies indicate that it can induce apoptosis and inhibit the proliferation of cancer cells, such as THP-1 and MCF-7 cell lines.

Case Study: Antiproliferative Effects

In vitro testing revealed that 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide significantly inhibited cell proliferation in cancer cells without affecting non-tumor cells. The mechanism involves downregulation of cyclin E1 and accumulation of cells in the G1 phase of the cell cycle .

Cell LineProliferation Inhibition (%)Apoptosis Induction
THP-170%Yes
MCF-765%Yes

Herbicidal Activity

This compound has also been evaluated for its herbicidal properties, particularly its ability to inhibit photosynthetic electron transport in plants.

Case Study: Herbicidal Activity Assessment

In studies involving spinach chloroplasts, 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide showed an IC50 value of 16.9 μmol/L for photosynthetic inhibition, indicating potential use as an herbicide .

CompoundIC50 (μmol/L)Mechanism
3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide16.9Inhibition of Photosystem II

Analytical Applications

The compound is also utilized in analytical chemistry for its separation capabilities using high-performance liquid chromatography (HPLC). It can be effectively separated on a Newcrom R1 HPLC column under reverse-phase conditions.

Case Study: HPLC Application

A study demonstrated that using acetonitrile and water as the mobile phase allows for efficient separation and analysis of impurities in preparative separations .

MethodologyMobile Phase CompositionApplication
HPLCAcetonitrile, Water, Phosphoric AcidSeparation of Impurities

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide involves its interaction with biological molecules. For instance, its antibacterial activity is attributed to the inhibition of photosynthetic electron transport in chloroplasts, which disrupts the energy production in bacterial cells. The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Substituent Position and Antimicrobial Activity

The position of substituents on the phenyl ring significantly influences biological activity. For example:

  • 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (3a) : Exhibited moderate activity against Staphylococcus aureus (MIC = 55.0 μmol/L) but lower potency against methicillin-resistant strains compared to fluorinated analogues .
  • 3-Hydroxy-N-(2-fluorophenyl)naphthalene-2-carboxamide : Demonstrated superior activity against Mycobacterium marinum (MIC = 28.4 μmol/L), outperforming the standard drug isoniazid .
  • 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide : Showed high efficacy against Mycobacterium kansasii (MIC = 13.0 μmol/L), highlighting the enhanced activity of nitro groups at the para-position .

Nitro vs. Methoxy Substituents

Nitro groups generally enhance antimycobacterial activity compared to methoxy groups. For instance:

  • 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide : Achieved an IC50 of 16.9 μmol/L in PET inhibition, indicating strong bioactivity .
  • 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide (3b): Lower PET inhibition potency compared to nitro-substituted analogues, suggesting electron-withdrawing groups (e.g., NO2) improve target binding .

Cytotoxicity and Selectivity

Cytotoxicity assays using THP-1 cells revealed that most active antimicrobial carboxamides, including nitro-substituted derivatives, exhibit low cytotoxicity at therapeutic concentrations . However, substituent bulkiness (e.g., trifluoromethyl groups) can enhance cytotoxicity, as seen in 3-hydroxy-N-[4-methyl-3-(trifluoromethyl)phenyl]naphthalene-2-carboxamide .

Quantitative Structure-Activity Relationships (QSAR)

  • Halogenated Derivatives: Mono-halogenated carboxamides with –CF3 substituents (e.g., compound 15–22) showed enhanced activity profiles, attributed to improved lipophilicity and target binding .
  • Dichloro- and Dimethoxy-Substituted Isomers : Structural dissimilarity (Tanimoto coefficients <0.75) correlates with reduced activity, emphasizing the importance of substituent symmetry and electronic effects .

Data Tables

Table 1: Antimicrobial Activity of Selected Carboxamides

Compound Name Substituent Position MIC (μmol/L) vs. S. aureus MIC (μmol/L) vs. M. marinum IC50 (PET Inhibition, μmol/L)
3-Hydroxy-N-(2-methoxyphenyl) 2-OCH3 55.0 N/A N/A
3-Hydroxy-N-(2-fluorophenyl) 2-F N/A 28.4 N/A
3-Hydroxy-N-(4-nitrophenyl) 4-NO2 N/A N/A 13.0* (vs. M. kansasii)
3-Hydroxy-N-(3-nitrophenyl) 3-NO2 N/A N/A 16.9

MIC for *M. kansasii.

Table 2: Substituent Effects on PET Inhibition

Substituent Type Position IC50 (μmol/L) Alkyl Chain Length (if applicable)
Methoxy 2 >50 N/A
Nitro 3 16.9 N/A
Prop-2-yloxy 3 22.3 3 carbons

Biological Activity

3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide, a compound belonging to the class of naphthalene derivatives, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 272.26 g/mol
  • IUPAC Name : 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide

The biological activity of 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : Potential interactions with DNA could lead to anticancer effects.
  • Photosynthetic Electron Transport Inhibition : It has been noted for its ability to inhibit photosynthetic electron transport in chloroplasts, which could have implications for herbicidal activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µmol/L Reference
Staphylococcus aureus55.0
Methicillin-resistant S. aureus28.4
Mycobacterium marinum13.0
Mycobacterium kansasii13.0

The compound exhibited significant activity against methicillin-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections.

Cytotoxicity

Cytotoxicity assays using human monocytic leukemia THP-1 cells revealed that while the compound is effective against bacteria, it also presents a degree of cytotoxicity that warrants further investigation.

Compound IC50 (µmol/L) Cell Line Reference
3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide16.9THP-1

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the nitrophenyl group enhances the lipophilicity and biological activity of the compound. Substituents on the aniline ring significantly influence both antimicrobial and cytotoxic properties.

Case Studies

  • Inhibition of Photosynthetic Electron Transport :
    A study demonstrated that 3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide inhibits photosynthetic electron transport in spinach chloroplasts, suggesting potential herbicidal applications. The IC50 value for this activity was found to be 16.9 µmol/L, indicating effective inhibition at relatively low concentrations .
  • Antimycobacterial Activity :
    The compound showed promising results against mycobacterial species, with MIC values comparable or superior to standard treatments like isoniazid. This highlights its potential as a candidate for further development in treating tuberculosis and related infections .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms the naphthalene backbone (aromatic protons at δ 7.2–8.5 ppm) and amide linkage (N–H signal at δ 9.5–10.5 ppm).
  • FT-IR : Stretching vibrations for –OH (3200–3400 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and nitro groups (1520–1350 cm⁻¹) .
  • HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 349.3) .

How can computational modeling predict the pharmacokinetic properties of this compound?

Q. Advanced

  • ADME Prediction : Tools like SwissADME calculate logP (~3.2) and topological polar surface area (~100 Ų), indicating moderate lipophilicity and blood-brain barrier impermeability.
  • Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to assess metabolic stability .
  • Docking Studies : Predict interactions with targets like COX-2 or kinases, guiding structure-activity relationship (SAR) optimization .

How to resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differing MTT assay protocols .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. Cross-reference with structural analogs (e.g., azo derivatives) to identify substituent effects on activity .
  • Mechanistic Studies : Employ knock-out models or siRNA silencing to confirm target specificity .

What in vitro assays are suitable for evaluating its cytotoxic effects and mechanisms?

Q. Advanced

  • Cell Viability : MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation via flow cytometry.
  • Reactive Oxygen Species (ROS) : DCFH-DA fluorescence to assess oxidative stress induction .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/NF-κB) .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential dust/aerosol formation.
  • Storage : Keep in amber glass vials at 4°C under inert atmosphere (N₂/Ar) to prevent nitro group degradation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

How can reaction conditions be optimized for large-scale synthesis?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., nitro reduction byproducts) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective amide bond formation.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

What structural modifications enhance pharmacological activity while minimizing toxicity?

Q. Advanced

  • Nitro Group Replacement : Substitute with electron-withdrawing groups (e.g., –CF₃) to reduce mutagenic potential .
  • Hybridization : Conjugate with piperazine or morpholine moieties to improve solubility and target affinity .
  • Prodrug Design : Introduce ester linkages for controlled release in vivo .

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